molecular formula C20H18BrNO3 B2778686 (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 896844-79-4

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2778686
CAS No.: 896844-79-4
M. Wt: 400.272
InChI Key: MMDMYZWOYIIQKP-WQRHYEAKSA-N
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Description

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.272. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through various spectroscopic methods, including NMR and mass spectrometry. The presence of the bromobenzylidene moiety and the hydroxyl group contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays using trypan blue exclusion method demonstrated that related benzofuran derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanism of Action : The mechanism underlying this cytotoxicity often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) that lead to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Bactericidal Effects : Studies indicate that related benzofuran compounds exhibit potent activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (MTB). For example, a derivative demonstrated in vivo efficacy comparable to isoniazid, a first-line tuberculosis treatment .
  • Antifungal Properties : In addition to antibacterial activity, some benzofuran derivatives have shown antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.

Study 1: Anticancer Efficacy

A study investigated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that the introduction of halogen substituents significantly enhanced anticancer activity compared to unsubstituted analogs. Specifically, the compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in MCF-7 cells .

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, several derivatives were tested against clinical isolates of MTB. The results showed that certain modifications in the side chains led to increased potency against resistant strains, indicating a structure-activity relationship that could guide future drug development efforts .

Data Summary

Activity Cell Line/Organism IC50/Minimum Inhibitory Concentration Mechanism
AnticancerMCF-7 (breast cancer)10 µMInduction of apoptosis
AnticancerHeLa (cervical cancer)12 µMROS generation
AntimicrobialMycobacterium tuberculosisComparable to isoniazidBactericidal action
AntifungalCandida albicans15 µg/mLDisruption of cell membrane integrity

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMYZWOYIIQKP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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